(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine
Description
(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine is a chiral primary amine characterized by a methyl-substituted phenyl group at the third carbon and a methyl branch at the second carbon of the propane backbone. The stereochemistry at the second carbon (S-configuration) confers enantioselectivity, which is critical in pharmacological and materials science applications.
Properties
IUPAC Name |
(2S)-2-methyl-3-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGRLROVPVSGHK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylpropan-1-amine.
Condensation Reaction: The initial step involves a condensation reaction between 4-methylbenzaldehyde and 2-methylpropan-1-amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Analytical Properties
| Compound Name | Substituent(s) | Stereochemistry | Relative Retention Time (RRT) | Response Factor | Key Applications/Properties |
|---|---|---|---|---|---|
| (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine | 4-Methylphenyl, 2-methyl | S-configuration | Not Reported | Not Reported | Chiral intermediates, drug discovery |
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | 4-Methoxyphenyl | Racemic (RS) | 0.4 | 1.00 | Reference standard in chromatography |
| 2-(4-Ethoxyphenyl)prop-2-en-1-amine | 4-Ethoxyphenyl, double bond | Not specified | Not Reported | Not Reported | Synthetic intermediate, polymer research |
| Compound A* | 4-Methoxy, hydroxyl, amino | Racemic | 1.75 | 1.75 | Metabolite/impurity analysis |
*Compound A: 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethanol ().
Structural and Substituent Effects
- Phenyl Substituents: The 4-methylphenyl group in the target compound enhances lipophilicity (higher logP) compared to the 4-methoxyphenyl group in (2RS)-1-(4-methoxyphenyl)propan-2-amine, which introduces polarity due to the methoxy oxygen .
- The double bond in 2-(4-ethoxyphenyl)prop-2-en-1-amine introduces rigidity and planar geometry, which may influence crystallinity or interaction with biological targets .
Stereochemical and Analytical Considerations
Enantiomeric Specificity :
- The S-configuration of the target compound may offer superior binding affinity in chiral environments (e.g., enzyme active sites) compared to racemic analogs like (2RS)-1-(4-methoxyphenyl)propan-2-amine .
- Analytical methods such as chiral HPLC or SHELX-based crystallography () are critical for resolving enantiomers and confirming stereochemistry .
Chromatographic Behavior :
- The lower RRT (0.4) of (2RS)-1-(4-methoxyphenyl)propan-2-amine compared to Compound A (RRT 1.75) reflects reduced polarity due to the absence of hydroxyl groups . The target compound’s RRT is expected to fall between these values, contingent on its methyl substituent’s moderate hydrophobicity.
Biological Activity
(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine, often referred to as a chiral amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a central carbon atom bonded to a methyl group, a propan-1-amine moiety, and a para-substituted methylphenyl group. Its chirality allows it to interact selectively with various biological targets, influencing multiple biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to act as a substrate for specific enzymes and receptors. This interaction can modulate physiological responses through the formation of biologically active intermediates. For instance, studies indicate that this compound may influence neurotransmitter systems by interacting with dopamine and norepinephrine transporters, potentially affecting mood and behavior.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Antimicrobial Activity
The compound has been tested for its antibacterial properties against various strains of bacteria. In vitro studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
2. Neurotransmitter Interaction
There is evidence suggesting that this compound interacts with neurotransmitter systems, particularly dopamine and norepinephrine transporters. This interaction may lead to alterations in neurotransmitter levels, thereby influencing cognitive functions and mood regulation.
3. Enzyme Substrate
As an enzyme substrate, the compound can partake in various biochemical reactions that lead to the synthesis of complex molecules. Its role as a chiral building block makes it valuable in organic synthesis and drug development.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was evaluated against clinical isolates of S. aureus and E. coli. The results demonstrated complete bacterial death within 8 hours at certain concentrations, underscoring its potential as an antibacterial agent .
Study 2: Neuropharmacological Effects
A study focused on the effects of this compound on mood regulation revealed that it modulates dopamine transporter activity, suggesting possible applications in treating mood disorders.
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Tested Strains/Systems | Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | MIC values: 0.0039 - 0.025 mg/mL |
| Neurotransmitter Interaction | Dopamine/Norepinephrine transporters | Modulates neurotransmitter levels |
| Enzyme Substrate | Various enzymes | Acts as a substrate leading to active intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
